6-Deoxy-L-[1-13C]fucose

Carbohydrate synthesis Isotope labeling efficiency Procurement economics

WHY CHOOSE 6-DEOXY-L-[1-¹³C]FUCOSE? - POSITION-SPECIFIC LABELING: ¹³C exclusively at the anomeric C1, delivering a clean +1.003 Da shift—ideal for MIDs, HMQC‑TOCSY, and dual‑label GDP‑fucose tracing (e.g., 80 % [1-¹³C]+20 % [U-¹³C] protocols). - DIFFERENTIATION: Not interchangeable with [U-¹³C₆]- or [6-¹³C]-fucose; the C1 probe selectively reports glycosidic linkage geometry and salvage‑pathway flux. - QUALITY: ≥98 % chemical purity and 99 atom % ¹³C enrichment ensure reproducible MS/NMR data. - APPLICATIONS: Pharmacokinetic profiling (oral bioavailability), biosimilar comparability, cancer & CDG biomarker discovery, and glyco‑engineered biotherapeutic characterization. - SUPPLY: Research‑grade quantities available; request a quote for bulk or custom packaging.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
Cat. No. B12323724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Deoxy-L-[1-13C]fucose
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C7H14O6/c1-3-4(9)5(10)6(11)7(12,2-8)13-3/h3-6,8-12H,2H2,1H3
InChIKeyQGDAKKGEZOUGCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Deoxy-L-[1-13C]fucose – Isotopic Purity, Structure, and Procurement-Quality Specifications


6-Deoxy-L-[1-13C]fucose (syn. L-Fucose-1-13C, 6-Deoxy-L-galactose-1-13C; CAS 83379-38-8) is a stable-isotope-labeled monosaccharide in which the anomeric carbon (C1) of L-fucose is substituted with carbon-13. The compound possesses molecular formula ¹³CC₅H₁₂O₅ and a monoisotopic mass of 165.07 Da (M+1 relative to unlabeled L-fucose) . Commercial specifications from authoritative suppliers confirm isotopic enrichment of 99 atom % ¹³C and chemical purity of ≥98% (CP) [1]. L-Fucose, as the sole monosaccharide occurring in the L-configuration within mammalian glycans, is a critical component of N- and O-linked glycoproteins, glycolipids, and blood-group antigens; its C1-labeled isotopologue enables precise tracking of fucosylation events without altering biological recognition [2].

Why Unlabeled or Differently Labeled Fucose Cannot Substitute for 6-Deoxy-L-[1-13C]fucose in Quantitative Tracing and Structural Studies


Unlabeled L-fucose is invisible to isotope-directed analytical methods and cannot be distinguished from endogenous fucose pools in metabolic tracing experiments. Among ¹³C-labeled fucose variants, the position of the isotopic label fundamentally alters the experimental output: [U-¹³C₆]fucose introduces a +6 Da mass shift and produces complex isotopologue distributions requiring deconvolution, whereas [1-¹³C]fucose provides a single, predictable +1.003 Da shift that simplifies mass isotopomer distribution (MID) analysis [1]. In NMR spectroscopy, the C1 position corresponds to the anomeric carbon whose chemical shift (~93–102 ppm) is diagnostic of glycosidic linkage configuration; labeling at C6 (~16 ppm) probes the methyl terminus instead, yielding a different structural interrogation window [2]. Furthermore, the synthesis yields differ substantially by label position – 56% for [1-¹³C]fucose versus 71% for [6-¹³C]fucose, directly affecting commercial availability and procurement cost [2]. These positional differences make [1-¹³C]fucose non-interchangeable with any other labeled or unlabeled variant for experiments requiring anomeric-carbon-specific detection.

Quantitative Differentiation Evidence for 6-Deoxy-L-[1-13C]fucose Against Closest Labeled and Unlabeled Analogs


Synthesis Yield: [1-¹³C]fucose Versus [6-¹³C]fucose and [1-¹³C]mannose

In a direct head-to-head synthetic comparison using the same Wittig olefination methodology with Ph₃P¹³CH₃I, the isolated yield of L-[1-¹³C]fucose was 56%, substantially lower than the 71% yield achieved for L-[6-¹³C]fucose and the 62% yield for D-[1-¹³C]mannose [1]. This 15-percentage-point yield deficit (56% vs. 71%) reflects the steric and electronic constraints inherent to introducing the ¹³C label at the anomeric position of fucose versus the sterically less encumbered C6 methyl group.

Carbohydrate synthesis Isotope labeling efficiency Procurement economics

Mass Spectrometry: Monoisotopic Mass Shift Simplicity Versus Uniformly Labeled Fucose

[1-¹³C]fucose introduces a single +1.003 Da mass shift per incorporated fucose residue (monoisotopic mass: 165.07 Da vs. 164.07 Da for unlabeled fucose), producing a straightforward M+1 isotopologue . In contrast, [U-¹³C₆]fucose (uniformly labeled) generates a +6 Da shift with a complex isotopologue distribution that requires computational deconvolution using tools such as IsoCor [1]. For metabolic flux experiments where fucose incorporation is competed by endogenous unlabeled pools, the single +1 Da shift of [1-¹³C]fucose enables direct MID calculation without interference from multiply labeled species that arise from uniform labeling.

Mass spectrometry Isotopologue distribution Quantitative glycomics

NMR Spectroscopy: Anomeric Carbon (C1) Signal Resolution Versus C6-Labeled and Uniformly Labeled Fucose

The ¹³C label at C1 of [1-¹³C]fucose selectively enhances the anomeric carbon signal, which resonates at δ 93.1 ppm (α-anomer) and δ 97.2 ppm (β-anomer) for the reducing sugar, shifting to δ 99–102 ppm upon glycosidic bond formation [1][2]. By contrast, [6-¹³C]fucose enhances the methyl carbon signal at δ ~16 ppm, which is remote from the glycosidic linkage site. Sato et al. demonstrated that a 1:1 mixture of [1-¹³C]fucose and [6-¹³C]fucose enables complete assignment of all fucose protons (H-1 through H-6) via the HMQC-TOCSY technique, exploiting the complementary chemical shift windows of the two labeling positions [3]. Uniformly labeled [U-¹³C₆]fucose, while providing full carbon coverage, introduces ¹³C–¹³C homonuclear coupling that broadens signals and complicates spectral interpretation in 1D experiments.

NMR spectroscopy Anomeric configuration Glycoprotein conformation

Metabolic Flux Analysis: Parallel Labeling Strategy Using [1-¹³C]fucose and [U-¹³C]fucose Mixtures

A validated metabolic flux analysis protocol employs a precisely defined mixture of 20% (mol/mol) [U-¹³C]fucose and 80% (mol/mol) [1-¹³C]fucose (both at 99 atom % ¹³C; Eurisotop) to simultaneously resolve contributions from the de novo GDP-fucose pathway and the fucose salvage pathway [1]. This specific ratio was optimized to minimize substrate cost while maximizing isotopologue discrimination. The parallel labeling approach using these two differentially labeled fucose species, combined with GC-MS and IC-MS analysis of intracellular metabolites and proteinogenic amino acids followed by IsoCor-based natural isotope correction, enables quantification of metabolic fluxes that neither label could resolve independently [1][2].

Metabolic flux analysis Fucose salvage pathway Isotopologue profiling

In Vivo Pharmacokinetic Tracing: [1-¹³C₁]Fucose Blood-Brain Barrier Permeability Versus [¹³C₁]-2'Fucosyllactose

In a controlled murine study, [1-¹³C₁]-L-fucose (99% ¹³C enrichment; Elicityl) was administered via oral gavage at 2 mmol/kg body weight and intravenously at 0.4 mmol/kg. Elemental analysis–isotope ratio mass spectrometry (EA-IRMS) detected plasma ¹³C-enrichment as early as 30 minutes post-oral dosing, demonstrating rapid small-intestinal absorption [1]. Critically, ¹³C-enrichment in brain tissue did not appear until 3–5 hours post-dose – a temporal profile that differs markedly from that of [¹³C₁]-2'fucosyllactose, which produced brain enrichment only via microbial fermentation metabolites rather than intact compound [1]. This differential pharmacokinetic behavior demonstrates that the free [1-¹³C₁]fucose tracer provides site-of-label information that cannot be inferred from oligosaccharide-bound ¹³C-fucose.

Pharmacokinetics Blood-brain barrier In vivo isotope tracing

Highest-Value Application Scenarios for 6-Deoxy-L-[1-13C]fucose Based on Quantitative Differentiation Evidence


Quantitative Metabolic Flux Analysis of Fucose Salvage Versus De Novo Pathways in Cancer and Glycoengineering

The validated parallel-labeling protocol using 80% [1-¹³C]fucose + 20% [U-¹³C]fucose enables precise quantification of GDP-fucose pool contributions from salvage and de novo biosynthesis [1]. As demonstrated by Sosicka et al. (2022), this approach revealed that different fucosyltransferases selectively utilize GDP-fucose pools of distinct metabolic origin – a finding unattainable with a single label [2]. Researchers investigating altered fucosylation in cancer, congenital disorders of glycosylation, or glycoengineered biotherapeutics should prioritize [1-¹³C]fucose as a required component of the dual-labeling strategy.

NMR Conformational Analysis of Fucosylated Glycoproteins and Protein-Carbohydrate Binding Interfaces

The selective ¹³C enrichment at the anomeric C1 position provides a high-sensitivity probe for glycosidic linkage geometry. Using HMQC-TOCSY with 1:1 mixtures of [1-¹³C]fucose and [6-¹³C]fucose, all fucose protons from H-1 to H-6 can be assigned, enabling complete conformational analysis of fucosylated oligosaccharides attached to glycoproteins [1]. This application is critical for structure-based design of selectin antagonists, glycan-binding protein inhibitors, and characterization of therapeutic antibody glycosylation.

In Vivo ADME and Tissue Distribution Studies of Fucose-Containing Nutraceuticals and Pharmaceuticals

As shown by Rudloff et al. (2021), [1-¹³C₁]fucose administered orally at 2 mmol/kg yields quantifiable plasma ¹³C-enrichment within 30 minutes, enabling pharmacokinetic profiling with EA-IRMS detection [1]. The C1-specific label tracks intact fucose absorption and distribution independently of microbial fermentation products. This scenario is directly applicable to bioavailability studies of fucosylated human milk oligosaccharides, fucose-based dietary supplements, and fucose-conjugated drug candidates.

Absolute Quantification of Fucosylated N-Glycans by Mass Spectrometry Using [1-¹³C]fucose as a Metabolic Internal Standard

The predictable +1.003 Da mass shift per fucose residue makes [1-¹³C]fucose an ideal metabolic labeling reagent for generating isotopically labeled internal standards in quantitative glycomics [1]. Unlike [U-¹³C₆]fucose, which produces complex M+6 isotopologue envelopes, the single M+1 shift simplifies relative quantification workflows and reduces computational deconvolution requirements when using IsoCor or similar software [2]. This application supports biomarker discovery programs and biosimilar comparability studies where precise fucosylation quantitation is a critical quality attribute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Deoxy-L-[1-13C]fucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.